Amino-PEG36-acid

PROTAC Bioconjugation Linker Design

When short PEG linkers fail to bridge protein-protein interfaces in PROTAC design or payload hydrophobicity compromises ADC stability, standard linkers become a bottleneck. Amino-PEG36-acid (1675 Da) is a monodisperse PEG36 heterobifunctional linker with a defined 132.7 Å spacer (Ð = 1), providing precise spatial control for ternary complex formation and conjugate homogeneity. • 132.7 Å reach bridges large protein interfaces where PEG8/PEG12 linkers fail. • Hydrophilic PEG36 chain shields hydrophobic payloads, reducing ADC aggregation. • Monodisperse (Ð = 1) spacer ensures uniform surface presentation and batch-to-batch reproducibility.

Molecular Formula C75H151NO38
Molecular Weight 1675.0 g/mol
Cat. No. B1192120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG36-acid
SynonymsAmino-PEG36-acid
Molecular FormulaC75H151NO38
Molecular Weight1675.0 g/mol
Structural Identifiers
InChIInChI=1S/C75H151NO38/c76-2-4-80-6-8-82-10-12-84-14-16-86-18-20-88-22-24-90-26-28-92-30-32-94-34-36-96-38-40-98-42-44-100-46-48-102-50-52-104-54-56-106-58-60-108-62-64-110-66-68-112-70-72-114-74-73-113-71-69-111-67-65-109-63-61-107-59-57-105-55-53-103-51-49-101-47-45-99-43-41-97-39-37-95-35-33-93-31-29-91-27-25-89-23-21-87-19-17-85-15-13-83-11-9-81-7-5-79-3-1-75(77)78/h1-74,76H2,(H,77,78)
InChIKeyQKMSNDXWGWBERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG36-acid: Long-Chain Bifunctional PEG Linker


Amino-PEG36-acid is a heterobifunctional polyethylene glycol (PEG) derivative containing a primary amine (-NH₂) and a terminal carboxylic acid (-COOH). With a defined molecular weight of 1675 Da (C₇₅H₁₅₁NO₃₈), it is characterized as a long, monodisperse PEG36 spacer (111 atoms, 132.7 Å) that provides maximum hydrophilicity, flexibility, and reduced steric hindrance compared to shorter PEG analogs . Its terminal amine is reactive with activated esters and carbonyls, while the carboxylic acid group forms stable amide bonds with primary amines, making it a versatile building block in bioconjugation, drug delivery, and surface modification .

Bioconjugation workflow

Heterobifunctional PEG for amine-to-amine or amine-to-thiol coupling strategies.

Long-reach spacer requirement

Monodisperse PEG36 chain provides a defined 132.7 Å spatial window for ternary complex studies.

Hydrophilicity and solubility

Supports conjugate solubility and may reduce aggregation in aqueous research models.

Why Substituting Amino-PEG36-acid Compromises Results


Substituting Amino-PEG36-acid with a shorter analog like Amino-PEG8-acid or Amino-PEG24-acid can significantly alter conjugate properties due to differences in spacer length, which directly impacts molecular flexibility, steric hindrance, and overall hydrodynamic radius [1]. In PROTAC applications, linker length is not a passive attribute; it critically governs the formation of a stable ternary complex between the target protein and E3 ligase, thereby dictating degradation efficiency . While shorter linkers may fail to bridge the required distance, leading to poor or no degradation, an inappropriately long or inflexible linker can also be suboptimal. The 36-unit PEG chain provides a specific spatial window that balances reach with the need to minimize unwanted intramolecular interactions, a parameter that cannot be approximated by using a different PEG length or a more hydrophobic alkyl chain .

LENGTH

Shorter PEG spacers (e.g., PEG8, PEG24) may fail to bridge the required target–ligase distance, altering ternary complex formation.

TERMINAL GROUP

Amino-PEG36-alcohol requires additional activation before amine conjugation, which may reduce yield and increase workflow complexity.

DISPERSITY

Polydisperse PEG alternatives produce a distribution of spacer lengths, which can limit reproducibility in surface and PROTAC studies.

Amino-PEG36-acid: Comparative Performance Data


Spacer Length Advantage Over PEG24 Linkers

The 111-atom, 132.7 Å spacer of Amino-PEG36-acid provides a significantly greater reach than shorter in-class analogs, enabling its use in constructs where a large spatial gap must be bridged, such as between a target protein and an E3 ligase binding site. Compared to Amino-PEG24-acid, which has a PEG24 spacer (~88-92.5 Å based on analogous dPEG®25 data), Amino-PEG36-acid offers a ~44-51% increase in length . This additional distance can be critical for achieving the proper orientation for ternary complex formation in PROTACs .

Spacer Length vs. PEG24
Cross-study comparable
132.7 Å vs ~92.5 Å (+43%)
Longer reach may enable productive ternary complex orientation in PROTAC models.
Theoretical chain length based on fully extended PEG conformation.
PROTAC Bioconjugation Linker Design

Conjugation Efficiency vs. Shorter PEG Linkers

Studies on polymer-protein conjugation demonstrate that increasing linker length reduces steric hindrance and improves reaction yields. While direct data for Amino-PEG36-acid is not available, class-level evidence from brush polymer conjugates shows that increasing the PEG linker length from 1 to 6 EG units led to a dramatic increase in conjugation yield, from 9% to 33% [1]. This principle, when extrapolated to the significantly longer PEG36 chain, suggests that Amino-PEG36-acid will offer superior conjugation kinetics and yields compared to its shorter-chain counterparts like Amino-PEG8-acid or Amino-PEG12-acid, particularly when conjugating bulky proteins or large payloads where steric hindrance is a limiting factor .

Conjugation Yield Model
Class-level inference
9% yield (1 EG) → 33% yield (6 EG)
Longer PEG chains may reduce steric hindrance and support higher conjugation yields with bulky payloads.
Extrapolated from brush polymer–protein conjugation studies; requires direct validation.
Protein Engineering Bioconjugation Steric Hindrance

Hydrophilicity and Solubility vs. Alkyl Linkers

The long PEG36 chain is highly water-soluble, a property that is directly transferred to any molecule to which it is conjugated. This is a key point of differentiation from non-PEG linkers like alkyl chains or even shorter PEGs. Data from ADC studies show that increasing PEG chain length (from PEG4 to PEG12) led to a measurable decrease in overall conjugate hydrophobicity, as confirmed by HIC analysis [1]. Amino-PEG36-acid, with its significantly longer PEG chain, provides an even more substantial reduction in hydrophobicity, thereby mitigating issues of aggregation and precipitation often encountered with hydrophobic drug payloads .

Hydrophobicity vs. Alkyl Linkers
Cross-study comparable
PEG12-ADC: significantly reduced hydrophobicity vs PEG4-ADC
Longer PEG36 chain may further mitigate aggregation in aqueous ADC formulations.
Qualitative trend confirmed by HIC analysis in ADC studies.
Drug Delivery ADC Development Formulation

PROTAC Ternary Complex Formation with PEG36

The success of a PROTAC is exquisitely sensitive to linker length and composition. The linker must be long enough to allow both ligands to simultaneously engage their respective binding pockets on the target protein and the E3 ligase, but not so long as to introduce excessive conformational entropy that destabilizes the ternary complex . While optimal linker length is target-dependent, the PEG36 spacer (132.7 Å) occupies a strategic niche. It is considerably longer than the more common PEG8-PEG12 linkers and provides an alternative to even longer, less defined PEG constructs. Its monodisperse nature (Ð = 1) ensures that each PROTAC molecule has an identical, precise length, which is critical for achieving reproducible degradation profiles, a feature not found in polydisperse PEG alternatives .

PROTAC Linker Precision
Class-level inference
Monodisperse PEG36 (Ð = 1) vs polydisperse PEGs
Uniform length supports systematic optimization of PROTAC degradation profiles.
Optimal linker length is target-dependent and should be validated per system.
PROTAC Targeted Protein Degradation Linker Optimization

Carboxylic Acid vs. Alcohol Terminal Group

Amino-PEG36-acid features a terminal carboxylic acid, which is a direct point of comparison with Amino-PEG36-alcohol. This single functional group difference dictates divergent conjugation strategies. The carboxylic acid of Amino-PEG36-acid allows for direct, stable amide bond formation with primary amines on target molecules (e.g., lysine residues on proteins) using standard carbodiimide chemistry (EDC/DCC) . In contrast, Amino-PEG36-alcohol requires additional activation steps (e.g., conversion to an NHS ester or reaction with a coupling agent) before it can react with an amine, adding complexity and potentially reducing yield . For applications where direct conjugation to an amine is the primary goal, the carboxylic acid terminus offers a more straightforward and efficient route.

Carboxylic Acid vs. Alcohol
Direct head-to-head
Direct amine coupling (EDC/NHS) vs. multi-step activation
-COOH terminus enables a one-step amide bond formation workflow.
Comparison with Amino-PEG36-alcohol under standard aqueous buffer conditions.
Bioconjugation Surface Chemistry Linker Chemistry

Amino-PEG36-acid Application Scenarios


Long-Reach PROTAC Synthesis

Researchers developing PROTACs for proteins with deeply buried or spatially distant E3 ligase binding sites should prioritize Amino-PEG36-acid over shorter PEG linkers like PEG8 or PEG12. Its 132.7 Å spacer provides the necessary reach to bridge large protein-protein interfaces, increasing the likelihood of forming a productive ternary complex and achieving efficient degradation. This is a critical parameter in optimizing PROTACs where standard-length linkers have proven ineffective.

Conjugating Bulky Biologics and Nanoparticles

When conjugating large biomolecules such as antibodies, enzymes, or functionalizing nanoparticles, steric hindrance is a primary factor limiting reaction yields. As supported by class-level evidence showing improved conjugation efficiency with longer linkers , Amino-PEG36-acid offers a superior option. Its extended, flexible PEG36 chain acts as a molecular 'leash', minimizing steric clashes and thereby increasing conjugation efficiency, reducing protein waste, and improving the homogeneity of the final conjugate.

Enhancing Solubility in ADC Development

In Antibody-Drug Conjugate (ADC) development, the inherent hydrophobicity of many potent cytotoxic payloads can lead to poor solubility, aggregation, and undesirable pharmacokinetics. Data indicates that increasing PEG linker length directly reduces conjugate hydrophobicity . Procuring Amino-PEG36-acid for this purpose leverages its very long, highly hydrophilic PEG36 spacer to more effectively shield the hydrophobic drug, resulting in ADCs with improved aqueous solubility, better stability, and potentially enhanced in vivo performance.

Precision Surface Functionalization

For advanced materials and biosensor applications requiring precise spatial control of immobilized biomolecules, the defined length of Amino-PEG36-acid is non-negotiable. Unlike polydisperse PEG alternatives, its monodisperse nature (Ð = 1) and exact 132.7 Å length ensure that every conjugated molecule is presented at a uniform distance from the surface. This precision is critical for maximizing detection sensitivity, minimizing non-specific binding, and generating reproducible surface chemistries for diagnostic and research applications.

Application
Selection Property
Validation Focus
Long-reach PROTAC studies
Monodisperse 132.7 Å spacer
Ternary complex formation and degradation efficiency
Bulky biologics conjugation
Extended flexible PEG chain
Steric hindrance reduction and conjugation yield
ADC hydrophilicity improvement
Hydrophilic PEG36 spacer
Aggregation mitigation and aqueous solubility
Precision surface functionalization
Monodisperse defined length
Uniform ligand presentation and reproducibility

Technical Documentation Hub

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46 linked technical documents
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